molecular formula C14H12N2O2 B11969402 6,6'-(Ethane-1,2-diyl)dipicolinaldehyde

6,6'-(Ethane-1,2-diyl)dipicolinaldehyde

Cat. No.: B11969402
M. Wt: 240.26 g/mol
InChI Key: ZLWCJIJDQBYWSZ-UHFFFAOYSA-N
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Description

6,6’-(Ethane-1,2-diyl)dipicolinaldehyde is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Ethane-1,2-diyl)dipicolinaldehyde typically involves the condensation reaction between 2-pyridinecarboxaldehyde and ethylenediamine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The mixture is stirred for several hours, and the product is obtained after purification through recrystallization .

Industrial Production Methods

On an industrial scale, the production of 6,6’-(Ethane-1,2-diyl)dipicolinaldehyde follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,6’-(Ethane-1,2-diyl)dipicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,6’-(Ethane-1,2-diyl)dipicolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-(Ethane-1,2-diyl)dipicolinaldehyde involves its ability to form stable complexes with metal ions. The nitrogen atoms in the Schiff base structure can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological and catalytic activities depending on the nature of the metal ion and the surrounding environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-(Ethane-1,2-diyl)dipicolinaldehyde is unique due to its specific Schiff base structure, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various applications, from catalysis to biological sensing .

Properties

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

6-[2-(6-formylpyridin-2-yl)ethyl]pyridine-2-carbaldehyde

InChI

InChI=1S/C14H12N2O2/c17-9-13-5-1-3-11(15-13)7-8-12-4-2-6-14(10-18)16-12/h1-6,9-10H,7-8H2

InChI Key

ZLWCJIJDQBYWSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C=O)CCC2=NC(=CC=C2)C=O

Origin of Product

United States

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